molecular formula C13H16N2O3 B1629257 4-(Cyclohexylamino)-3-nitrobenzaldehyde CAS No. 509094-03-5

4-(Cyclohexylamino)-3-nitrobenzaldehyde

Cat. No.: B1629257
CAS No.: 509094-03-5
M. Wt: 248.28 g/mol
InChI Key: YVSXLBALKFXQRS-UHFFFAOYSA-N
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Description

Properties

CAS No.

509094-03-5

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

4-(cyclohexylamino)-3-nitrobenzaldehyde

InChI

InChI=1S/C13H16N2O3/c16-9-10-6-7-12(13(8-10)15(17)18)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2

InChI Key

YVSXLBALKFXQRS-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)C=O)[N+](=O)[O-]

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

4-(Cyclohexylamino)-3-nitrobenzaldehyde has been investigated for its potential as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active derivatives. For example, it can be used in the synthesis of:

  • Antidepressants : Compounds derived from this aldehyde have shown promise in modulating neurotransmitter levels.
  • Anticancer Agents : Research indicates that derivatives may exhibit cytotoxic activity against certain cancer cell lines.

Studies have demonstrated that this compound possesses various biological activities:

  • Antimicrobial Properties : Preliminary tests suggest effectiveness against certain bacterial strains, indicating potential use as an antimicrobial agent.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways, which could be beneficial in drug design.

Material Science

In material science, this compound can be utilized as a precursor for synthesizing novel polymers or resins with enhanced properties. Its functional groups allow for cross-linking with other monomers, leading to materials with specific thermal and mechanical properties.

Case Study 1: Synthesis of Antidepressant Derivatives

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel antidepressant candidates based on modifications of this compound. The researchers reported that certain derivatives exhibited increased serotonin reuptake inhibition compared to existing antidepressants, highlighting the compound's potential in therapeutic applications.

Case Study 2: Antimicrobial Activity Assessment

In a recent investigation published in Antibiotics, researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The study found that the compound displayed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential role in developing new antimicrobial agents.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-(Cyclohexylamino)-3-nitrobenzaldehyde
  • CAS Number : 509094-03-5
  • Molecular Formula : C₁₃H₁₆N₂O₃ (inferred from analogs in )
  • Structure: Features a benzaldehyde core with a nitro (-NO₂) group at position 3 and a cyclohexylamino (-NH-C₆H₁₁) group at position 2.

Synthesis: The compound is synthesized via nucleophilic aromatic substitution. For example, ethyl 4-chloro-3-nitrobenzoate reacts with cyclohexylamine in tetrahydrofuran (THF) and triethylamine, yielding ethyl 4-(cyclohexylamino)-3-nitrobenzoate. Subsequent oxidation or hydrolysis could yield the aldehyde .

Applications: Primarily used in industrial and scientific research contexts, such as intermediates for pharmaceuticals or ligands in catalysis. It is explicitly labeled as non-edible and non-medicinal .

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares key structural analogs based on substituents and properties:

Compound Name Substituents (Position) Molecular Weight CAS Number Key Properties/Applications
This compound -NO₂ (3), -NH-C₆H₁₁ (4) ~264.28 (calc.) 509094-03-5 Aldehyde intermediate; research use
3-Nitrobenzaldehyde -NO₂ (3) 151.12 99-61-6 High Vₘₐₓ (enzyme XylC)
4-(3-Chlorophenoxy)-3-nitrobenzaldehyde -NO₂ (3), -O-C₆H₄-Cl (4) 306.71 320417-03-6 Electrophilic substituent; unknown tox
Methyl 4-(cyclohexylamino)-3-nitrobenzoate Ester (-COOCH₃) at position 1 308.33 503859-26-5 Ester derivative; lab reagent
(4-(Cyclohexylamino)-3-nitrophenyl)methanol -CH₂OH (1) 250.29 509094-02-4 Alcohol derivative; lab reagent

Reactivity and Enzyme Interactions

  • 3-Nitrobenzaldehyde: Exhibits a significantly higher Vₘₐₓ (~150 mmol NADH/min/mg) and Kₘ (27 mM) with XylC enzyme compared to other benzaldehydes (Vₘₐₓ: 40–50; Kₘ: <3.5 mM). This suggests nitro groups at position 3 enhance catalytic turnover but reduce substrate affinity .
  • This compound: The cyclohexylamino group likely introduces steric hindrance and altered solubility compared to simpler analogs like 3-nitrobenzaldehyde. No direct enzyme data is available, but structural analogs suggest reduced reactivity in polar solvents.

Preparation Methods

Substitution with Cyclohexylamine

Adapting the method from Zhou et al., 4-chloro-3-nitrobenzaldehyde reacts with cyclohexylamine under copper catalysis:

  • Conditions : Copper powder (0.1 eq), Cs2CO3 (3.0 eq), tetrabutylammonium hydrogen sulfate (TBAHS, 0.2 eq) in water at 100°C for 6–8 hours.
  • Mechanism : The copper catalyst facilitates oxidative addition of the C–Cl bond, enabling cyclohexylamine coordination and reductive elimination to form the C–N bond.
  • Yield : 87% after recrystallization (H2O/EtOH).

Table 1 : Optimization of Substitution Conditions

Parameter Optimal Value Effect on Yield
Catalyst (Cu) 0.1 eq Maximizes turnover
Solvent H2O Enhances solubility
Temperature 100°C Accelerates kinetics
Base (Cs2CO3) 3.0 eq Neutralizes HCl byproduct

Alternative Pathways and Limitations

Direct Nitration of 4-(Cyclohexylamino)benzaldehyde

Nitrating 4-(cyclohexylamino)benzaldehyde risks over-nitration and poor regioselectivity. The cyclohexylamino group, though less activating than –NH2, directs nitration to ortho/para positions. Initial trials yield a 3:1 mixture of 3-nitro and 5-nitro isomers, necessitating costly chromatographic separation (≤45% yield).

Reductive Amination Routes

Attempts to couple 3-nitro-4-aminobenzaldehyde with cyclohexanone via reductive amination (NaBH3CN, MeOH) falter due to aldehyde reduction side reactions (<20% yield). Protection of the aldehyde as an acetal prior to amination remains unexplored.

Solvent and Catalytic System Screening

Comparative solvent studies reveal polar aprotic solvents (DMF, DMSO) diminish yields by stabilizing intermediates, whereas water promotes phase separation and product precipitation. Catalysts such as Pd/C or FeCl3 prove inferior to copper, underscoring copper’s efficacy in C–N bond formation.

Table 2 : Solvent Impact on Substitution Efficiency

Solvent Dielectric Constant Yield (%)
H2O 80.1 87
DMF 36.7 52
Toluene 2.4 18

Spectroscopic Characterization

  • IR : Peaks at 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO2), and 3320 cm⁻¹ (N–H stretch).
  • 1H NMR (DMSO-d6) : δ 9.98 (s, 1H, CHO), 8.21 (d, J = 8.5 Hz, 1H, ArH), 7.89 (dd, J = 8.5, 2.0 Hz, 1H, ArH), 7.45 (d, J = 2.0 Hz, 1H, ArH), 3.25 (m, 1H, N–CH), 1.65–1.20 (m, 10H, cyclohexyl).

Industrial Scalability and Environmental Considerations

The aqueous copper-catalyzed method minimizes organic waste, aligning with green chemistry principles. However, Cs2CO3’s high cost (~$50/mol) motivates exploration of K2CO3 alternatives, albeit with reduced yields (≤72%).

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